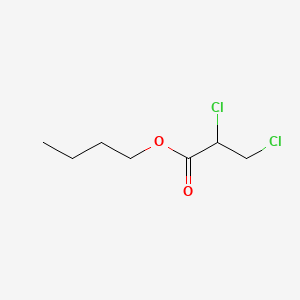
Butyl 2,3-dichloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,3-dichloropropanoate is an organic compound with the molecular formula C7H12Cl2O2. It is a chlorinated ester derived from 2,3-dichloropropanoic acid and butanol. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2,3-dichloropropanoate can be synthesized through the esterification reaction between 2,3-dichloropropanoic acid and butanol. The reaction typically involves heating the acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the nucleophilic acyl substitution mechanism, resulting in the formation of the ester and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch reactors to ensure efficient and large-scale synthesis. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the ester.
Chemical Reactions Analysis
Types of Reactions: Butyl 2,3-dichloropropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The reduction of the ester can produce butanol or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of amides, esters, or ethers, depending on the nucleophile used.
Scientific Research Applications
Butyl 2,3-dichloropropanoate is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is employed in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Butyl 2,3-dichloropropanoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound generally acts through nucleophilic substitution or esterification reactions.
Comparison with Similar Compounds
Butyl 2,3-dichloropropanoate is similar to other chlorinated esters, such as Methyl 2,3-dichloropropanoate and Ethyl 2,3-dichloropropanoate. it is unique in its butyl group, which imparts different physical and chemical properties compared to its methyl and ethyl counterparts. These differences can influence its reactivity, solubility, and applications in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
72726-18-2 |
|---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
butyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-2-3-4-11-7(10)6(9)5-8/h6H,2-5H2,1H3 |
InChI Key |
RQSDGSZMJSYKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















